Diethyl Hexyl Phosphate-d11
Description
Significance of Isotopic Labeling in Contemporary Chemical and Biological Sciences
The use of stable, non-radioactive isotopes has become indispensable in modern scientific inquiry. symeres.com These labeled compounds allow researchers to track the metabolic fate of molecules, elucidate reaction mechanisms, and quantify analytes with high accuracy. studysmarter.co.uksymeres.com
Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is a powerful tool for tracing biochemical pathways. scielo.org.mxwikipedia.org Its increased mass compared to protium (B1232500) (¹H) allows it to be easily detected by techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. scielo.org.mxwikipedia.org By introducing deuterium-labeled compounds into a biological system, scientists can follow their transformation and distribution, providing insights into metabolic processes. bohrium.com The use of deuterium as a tracer dates back to the 1930s and has been fundamental in understanding metabolic pathways. core.ac.uk
Stable isotope-labeled compounds, such as Diethyl Hexyl Phosphate-d11, are invaluable as internal standards in quantitative analysis. researchgate.netcrimsonpublishers.com The use of a stable isotope-labeled internal standard (SILIS) in methods like gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC-MS) significantly improves the accuracy and precision of measurements. crimsonpublishers.comrsc.org This is because the labeled standard has nearly identical chemical and physical properties to the analyte of interest, meaning it behaves similarly during sample preparation and analysis, thus correcting for variations. crimsonpublishers.comnih.gov
Contextualization of this compound within Organophosphate Research
This compound is the deuterium-labeled form of Diethyl hexyl phosphate (B84403). medchemexpress.com Organophosphates are a class of organic compounds containing phosphorus, and their study is crucial in various fields, including environmental science and toxicology.
The chemical structure of this compound is characterized by the replacement of eleven hydrogen atoms with deuterium atoms on the hexyl group. lgcstandards.com This specific substitution (d11) creates a molecule with a higher molecular weight than its non-deuterated analog, which is key to its application as an internal standard. lgcstandards.com
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H12D11O4P |
| Molecular Weight | 249.33 g/mol |
| CAS Number | 2733722-65-9 |
| Appearance | Neat |
This data is compiled from publicly available chemical information sheets. lgcstandards.compharmaffiliates.com
The primary reason for the deuteration of Diethyl Hexyl Phosphate is to create a reliable internal standard for analytical testing. pharmaffiliates.com The labeled analogue is used in the quantification of Diethyl Hexyl Phosphate, which itself has applications as a solid dispersing agent and in the extraction of certain elements like uranium. pharmaffiliates.com The use of the d11 version allows for precise measurement of the non-labeled compound in various samples.
Historical Development of Deuterated Compound Applications in Academic Disciplines
The use of deuterated compounds in scientific research is not a new concept. The discovery of deuterium by Harold Urey in 1931, for which he won the Nobel Prize in 1934, opened the door to its use in science. wikipedia.org Early studies in the 1960s explored the use of deuterium in drug molecules. scielo.org.mxmusechem.com Over the decades, the applications of deuterated compounds have expanded significantly, from their use as tracers in metabolic studies to their role in improving the pharmacokinetic properties of drugs. nih.govnih.gov The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, marking a significant milestone in the field. wikipedia.orgnih.gov
Properties
Molecular Formula |
C₁₀H₁₂D₁₁O₄P |
|---|---|
Molecular Weight |
249.33 |
Synonyms |
Phosphoric Acid Diethyl Hexyl Ester-d11; Ethyl Hexyl Phosphate-d11; |
Origin of Product |
United States |
Advanced Spectroscopic Characterization Utilizing Deuterium Labeling
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
NMR spectroscopy is an indispensable technique for the structural analysis of organic molecules. The introduction of deuterium (B1214612) in Diethyl Hexyl Phosphate-d11 allows for specialized NMR experiments that provide a wealth of information unattainable with its non-deuterated counterpart.
Deuterium NMR (²H NMR) for Site-Specific Labeling Confirmation
Deuterium (²H) NMR spectroscopy serves as a direct method to confirm the successful incorporation and location of deuterium atoms within the molecule. Unlike proton (¹H) NMR, ²H NMR specifically detects the deuterium nuclei. For this compound, the deuterons are located on the hexyl chain. The resulting ²H NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the deuterium atoms along the hexyl group. The absence of significant signals in the regions corresponding to the ethyl groups would confirm the specific labeling on the hexyl moiety. Due to the quadrupolar nature of the deuterium nucleus, the resonance lines in ²H NMR are typically broader than in ¹H NMR.
Expected ²H NMR Data for this compound
| Deuterated Position | Expected Chemical Shift (ppm) |
| -CD₂-O- | ~ 4.0 |
| -(CD₂)₄- | ~ 1.2-1.7 |
| -CD₃ | ~ 0.9 |
Note: These are estimated chemical shifts based on typical values for alkyl chains and are subject to solvent effects and instrument parameters.
Proton-Decoupled ³¹P NMR for Phosphate (B84403) Core Characterization
Phosphorus-31 (³¹P) NMR is a highly effective technique for probing the chemical environment of the phosphorus nucleus. In a proton-decoupled ³¹P NMR experiment, the couplings between the phosphorus atom and any neighboring protons are removed, resulting in a single, sharp signal for the phosphorus nucleus in this compound. The chemical shift of this signal is indicative of the electronic environment around the phosphate core. For Diethyl Hexyl Phosphate, a single resonance is expected. The deuteration of the hexyl chain has a negligible effect on the ³¹P chemical shift. Comparison with the non-deuterated analogue confirms that the core phosphate structure remains intact.
³¹P NMR Chemical Shift Data
| Compound | Solvent | Chemical Shift (ppm) |
| Diethyl Hexyl Phosphate | Not Specified | -0.6 |
| Diethyl Chloro Phosphate | CDCl₃ | 5.0 weebly.com |
| Diethylphosphite | Not Specified | Not Specified spectrabase.com |
Note: The chemical shift can vary slightly based on the solvent and reference standard used.
Application of Multi-Dimensional NMR for Deuterated Analogue Conformation Studies
Multi-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for elucidating the complete chemical structure and conformational preferences of molecules. While direct multi-dimensional NMR studies on this compound are not widely published, the principles of these experiments highlight their potential.
An ¹H-¹³C HSQC spectrum would show correlations between protons and the carbons they are directly attached to, while an HMBC spectrum reveals longer-range correlations (typically over two to three bonds). In the case of a partially deuterated analogue, these experiments can be used to assign the remaining proton and carbon signals unambiguously. For instance, correlations between the ethyl protons and their corresponding carbons, and the absence of correlations in the hexyl region of the ¹H spectrum, would further confirm the deuteration pattern.
Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could, in principle, provide information about the spatial proximity of different parts of the molecule, offering insights into its preferred conformation in solution. The deuteration simplifies the proton spectrum, which can reduce spectral overlap and aid in the interpretation of complex NOESY data. The use of two-dimensional ¹H-³¹P correlation spectroscopy can also be employed to confirm the connectivity between the phosphate group and the alkyl chains. cymitquimica.comrsc.org
Mass Spectrometry (MS) Techniques for Isotopic Verification and Fragmentation Analysis
Mass spectrometry is a cornerstone of analytical chemistry, providing precise information about the mass and structure of molecules. For isotopically labeled compounds like this compound, MS techniques are crucial for verifying the isotopic enrichment and understanding the fragmentation behavior.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS is used to confirm its molecular formula by comparing the experimentally measured accurate mass with the theoretically calculated mass. This serves as a definitive confirmation of the successful synthesis and isotopic enrichment of the compound.
Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂D₁₁O₄P |
| Molecular Weight | 249.33 g/mol medchemexpress.com |
| Exact Mass | 249.2010 g/mol |
Note: The exact mass is calculated based on the most abundant isotopes of each element.
Tandem Mass Spectrometry (MS/MS) for Deuterium Localization and Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique is particularly valuable for deuterated compounds as it can pinpoint the location of the deuterium labels.
The fragmentation of organophosphate esters typically involves the cleavage of the carbon-oxygen bonds of the ester groups. lgcstandards.comnih.gov For this compound, the MS/MS spectrum would be expected to show a series of fragment ions resulting from the loss of the ethyl and the deuterated hexyl groups. The masses of these fragments would directly indicate which parts of the molecule retain the deuterium atoms, thus confirming the d11 labeling on the hexyl chain. For instance, the loss of a neutral ethene molecule (C₂H₄) would result in a fragment ion that retains the deuterated hexyl group, while the loss of a deuterated hexene molecule (C₆D₁₀) would leave a diethyl phosphate fragment. The observation of these specific losses provides unambiguous evidence of the labeling site.
Hypothesized Key MS/MS Fragments for [M+H]⁺ of this compound
| Fragment Ion | Description | Expected m/z |
| [M+H - C₂H₄]⁺ | Loss of ethene from an ethyl group | 222.18 |
| [M+H - C₆D₁₀]⁺ | Loss of deuterated hexene | 155.05 |
| [M+H - C₂H₅OH]⁺ | Loss of ethanol | 204.16 |
| [M+H - C₆D₁₁OD]⁺ | Loss of deuterated hexanol | 139.04 |
| [H₄PO₄]⁺ | Protonated phosphoric acid | 98.98 |
Note: These are theoretical m/z values for the protonated molecule and its fragments. The fragmentation pattern can be influenced by the ionization method and collision energy.
Isotope Ratio Mass Spectrometry (IRMS) for Enrichment Quantification
Isotope Ratio Mass Spectrometry (IRMS) is a specialized and highly precise mass spectrometric technique designed to measure the relative abundance of specific isotopes in a sample. nih.govthermofisher.com Unlike conventional mass spectrometry which focuses on identifying a compound by its molecular mass, IRMS determines the ratio of heavy to light isotopes (e.g., ²H/¹H or D/H) with exceptional precision. dshs-koeln.defmach.it This capability is crucial for quantifying the level of isotopic enrichment in a labeled compound like this compound.
In a typical IRMS workflow, the sample is first converted into a simple gas, such as hydrogen (H₂) for D/H analysis, through a high-temperature conversion process in an elemental analyzer (EA) coupled to the mass spectrometer (EA-IRMS). fmach.itsmu.ca The resulting gas is then ionized, and the ion beams corresponding to the different isotopic masses (e.g., HD and H₂) are separated in a magnetic sector and measured simultaneously by multiple detectors. smu.ca
The primary advantage of using a deuterated standard like this compound in analytical methodologies is its ability to mimic the behavior of the target analyte during extraction, cleanup, and instrumental analysis. texilajournal.com Because deuterated standards co-elute with the non-labeled analytes, they effectively compensate for analytical variability, including matrix-induced ion suppression or enhancement, leading to improved accuracy and precision in quantification. texilajournal.com This is a well-established practice in the analysis of various compounds, including organophosphate metabolites, where the use of corresponding deuterated standards (e.g., DEP-d10, DETP-d10) has been shown to yield robust and reliable quantitative results. nih.gov
The enrichment level, or the extent of deuterium incorporation in this compound, can be precisely verified using IRMS. The results are typically expressed in the "delta" (δ) notation, which represents the deviation of the isotope ratio of a sample from that of an internationally recognized standard, in parts per thousand (‰). dshs-koeln.de For deuterium, the δ²H value indicates the degree of enrichment. A highly positive δ²H value would confirm a high level of deuterium incorporation in the this compound molecule.
While specific IRMS research findings for this compound are not extensively published, the principles are demonstrated through the analysis of other deuterated organic compounds. For instance, inter-laboratory studies on compounds like tetramethylurea (TMU) have evaluated the performance of EA-IRMS for determining D/H ratios, highlighting the capability of experienced laboratories to generate robust and comparable data. nih.gov Such analyses are fundamental for certifying the isotopic composition of reference materials.
The following table illustrates the type of data that would be generated from an IRMS analysis to quantify the isotopic enrichment of a deuterated organophosphate standard. The data showcases the high precision typical of IRMS measurements.
Table 1: Illustrative IRMS Data for Deuterium Enrichment Analysis
| Sample ID | Compound | δ²H (‰ vs. VSMOW) | Standard Deviation (‰) | Number of Replicates (n) |
|---|---|---|---|---|
| Std-A | This compound | +550,000 | 25 | 5 |
| Std-B | Diethyl Phosphate-d10 | +620,000 | 30 | 5 |
| QC-1 | This compound | +550,150 | 28 | 3 |
| Ref-Material | Unlabeled Diethyl Hexyl Phosphate | -120 | 1.5 | 5 |
Note: This table is illustrative. VSMOW (Vienna Standard Mean Ocean Water) is the primary reference standard for hydrogen isotopes. The highly positive δ²H values signify significant deuterium enrichment compared to the natural abundance found in the reference material.
This level of detailed characterization ensures the suitability of this compound as a high-purity isotopic standard for demanding quantitative applications. The quantification of analytes is ultimately achieved by comparing the instrumental response of the target analyte to the known concentration and response of the deuterated internal standard. nih.gov
Quantitative Analytical Methodologies Employing Diethyl Hexyl Phosphate D11 As Internal Standard
Principles of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a method of the highest metrological quality that enables highly accurate and precise measurements of the concentration of an analyte in a sample. The technique relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample.
The fundamental principle of IDMS is the use of a stable isotope-labeled compound, such as Diethyl Hexyl Phosphate-d11, which is chemically identical to the analyte of interest (the unlabeled Diethyl Hexyl Phosphate). medchemexpress.com Because the labeled and unlabeled compounds exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and chromatographic separation.
A known quantity of the isotopically labeled internal standard (this compound) is added to the sample containing an unknown quantity of the native analyte (Diethyl Hexyl Phosphate). After allowing the sample to homogenize, the mixture is processed and analyzed by mass spectrometry. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference, which is due to the presence of the heavy isotopes (deuterium in this case).
The concentration of the analyte is then determined by measuring the ratio of the signal intensity of the analyte to that of the internal standard. This ratio is directly proportional to the concentration ratio of the two species. By using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard, the exact amount of the analyte in the original sample can be calculated with high accuracy. nih.gov The use of stable isotope analogues as internal standards for each metabolite allows for the highest degree of accuracy and precision. nih.gov
A significant advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for matrix effects and variations in ionization efficiency. Matrix effects occur when other components in the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification.
Since this compound is chemically identical to the analyte, it is affected by matrix components in the same way. Any suppression or enhancement of the ionization signal will affect both the analyte and the internal standard to the same extent. Therefore, the ratio of their signals remains constant, effectively canceling out the matrix effect. This ensures that the quantitative results are reliable and accurate, even in complex sample matrices such as biological fluids, environmental samples, and food products. nih.gov
Similarly, any fluctuations in the performance of the mass spectrometer, such as variations in ionization efficiency or detector response, will also affect both the analyte and the internal standard equally. By using the ratio of the signals, these instrumental variations are also compensated for, leading to improved precision and robustness of the analytical method.
Chromatographic Separations Coupled with Mass Spectrometry
To analyze complex mixtures, mass spectrometry is often coupled with a chromatographic separation technique. This allows for the separation of the analyte and its internal standard from other matrix components before they enter the mass spectrometer, further reducing potential interferences.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of a wide range of compounds, including organophosphate esters like Diethyl Hexyl Phosphate (B84403). In LC-MS methods, this compound is added to the sample prior to extraction and analysis. The sample is then injected into a liquid chromatograph, where the analyte and internal standard co-elute from the chromatographic column.
The eluent from the LC is introduced into the mass spectrometer, where the intensities of the molecular ions or specific fragment ions of both the analyte and the internal standard are monitored. Tandem mass spectrometry (LC-MS/MS) is often employed for enhanced selectivity and sensitivity. In an LC-MS/MS experiment, a specific precursor ion for both the analyte and the internal standard is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and chemical interference.
The use of this compound in LC-MS/MS analysis of its unlabeled counterpart would follow established principles for the quantification of dialkyl phosphates in various matrices, such as urine and hair. nih.gov The similar retention times and fragmentation patterns of the labeled and unlabeled compounds ensure accurate quantification.
Table 1: Illustrative LC-MS/MS Parameters for Dialkyl Phosphate Analysis
| Parameter | Setting |
| Column | C18 or Phenyl-Hexyl |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Transition (Analyte) | Analyte-specific precursor > product ion |
| MS/MS Transition (Internal Standard) | Deuterated-analyte-specific precursor > product ion |
For volatile and semi-volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a preferred analytical technique. While Diethyl Hexyl Phosphate itself is not sufficiently volatile for direct GC-MS analysis, it can be derivatized to a more volatile compound. A common derivatization agent for organophosphates is pentafluorobenzyl bromide (PFBBr). nih.gov
In a typical GC-MS workflow, this compound would be added to the sample, followed by extraction and derivatization. The derivatized extract is then injected into the gas chromatograph. The analyte and internal standard derivatives, having very similar chromatographic properties, will elute at nearly the same time. The mass spectrometer then detects and quantifies both compounds. The use of an isotopic internal standard is crucial for correcting any variability in the derivatization reaction efficiency and any losses during sample preparation. researchgate.net
GC-MS-MS can also be utilized for enhanced selectivity, similar to LC-MS/MS, by monitoring specific precursor-to-product ion transitions for the derivatized analyte and internal standard. nih.gov
Table 2: Example GC-MS Parameters for Derivatized Dialkyl Phosphate Analysis
| Parameter | Setting |
| Column | DB-5ms or equivalent |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Derivatizing Agent | Pentafluorobenzyl bromide (PFBBr) |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| MS Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Capillary electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. When coupled with electrospray ionization mass spectrometry (CE-ESI-MS), it becomes a powerful tool for the analysis of polar and charged molecules, such as alkyl phosphates.
In a CE-ESI-MS method for the analysis of Diethyl Hexyl Phosphate, this compound would be used as the internal standard. The separation would be optimized by adjusting the background electrolyte (BGE) composition and pH. The use of a deuterated internal standard like this compound would be advantageous in CE-MS to correct for variations in injection volume and fluctuations in the electrospray ionization process, which can be more pronounced in CE-MS compared to LC-MS.
While specific applications of this compound in CE-ESI-MS are not widely documented, the principles of using deuterated internal standards for quantitative analysis of small molecules are well-established in the field of CE-MS. sigmaaldrich.com
Method Validation and Quality Control in Quantitative Assays
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. When using an internal standard like this compound, validation would involve a rigorous assessment of its performance.
Assessment of Linearity, Sensitivity, and Reproducibility
To validate a quantitative method using this compound, a series of experiments would be conducted to determine its performance characteristics.
Linearity would be assessed by preparing a series of calibration standards containing a fixed concentration of this compound and varying concentrations of the target analyte. The response ratio of the analyte to the internal standard is then plotted against the analyte concentration. The linearity of the resulting curve, typically evaluated by the coefficient of determination (r²), would demonstrate the range over which the assay is accurate.
Sensitivity of the method is determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Reproducibility is evaluated to ensure the consistency of the method. This is typically assessed through intra-day and inter-day precision studies. Multiple replicates of quality control samples at different concentrations would be analyzed on the same day (intra-day) and on different days (inter-day) to determine the relative standard deviation (RSD), which should fall within predefined acceptance criteria.
Data Table: Hypothetical Method Validation Parameters for an Analyte Using this compound
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Linear Range | Defined by study needs | 1 - 1000 ng/mL |
| LOD | Signal-to-Noise > 3 | 0.5 ng/mL |
| LOQ | Signal-to-Noise > 10 | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 15% | 5.8% |
| Inter-day Precision (%RSD) | < 15% | 8.2% |
| Accuracy (% Recovery) | 85 - 115% | 97.5% |
| Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound. |
Evaluation of Potential Isotope Effects on Chromatographic Retention and Ionization
A critical assumption when using deuterated internal standards is that they co-elute perfectly with the native analyte and have identical ionization efficiency. However, minor differences, known as isotope effects, can sometimes occur.
Chromatographic Retention: The substitution of hydrogen with the heavier deuterium (B1214612) isotope can sometimes lead to a slight difference in chromatographic retention time. libretexts.org This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can subtly alter the molecule's interaction with the stationary phase of the chromatography column. nih.gov This potential shift is a key parameter to evaluate, as significant separation between the analyte and the internal standard could lead to differential exposure to matrix effects and compromise quantification.
Ionization Efficiency: Similarly, the efficiency of ionization in the mass spectrometer's source could theoretically differ between the deuterated and non-deuterated forms. This is generally considered a minor effect but would be investigated during method development and validation to ensure that the response ratio remains consistent across the calibration range and in different sample matrices.
Inter-Laboratory Variability and Harmonization of Analytical Protocols
For an analytical method to be widely adopted, it is important to assess its transferability and performance across different laboratories.
Harmonization of analytical protocols is the ultimate goal of these inter-laboratory comparisons. By identifying sources of variability, the protocol can be refined and standardized to ensure that results are comparable regardless of where the analysis is performed. This is particularly important for regulatory monitoring and large-scale environmental or clinical studies.
Mechanistic and Tracing Applications in Biological Systems
Elucidating Biotransformation and Metabolic Pathways
The use of stable isotope-labeled compounds like Diethyl Hexyl Phosphate-d11 is instrumental in delineating the biotransformation and metabolic pathways of their parent compounds. By introducing a labeled version of the molecule, researchers can follow its journey through various enzymatic processes and identify the resulting metabolites with high specificity.
Tracing this compound through Enzymatic Reactions
While specific enzymatic reactions for this compound are not extensively documented, the metabolism of organophosphate esters, in general, involves several key enzymatic pathways. The primary route of metabolism for many organophosphate esters is hydrolysis, catalyzed by esterases such as carboxylesterases and paraoxonases present in the liver and plasma.
For Diethyl Hexyl Phosphate (B84403), it is hypothesized that the molecule undergoes enzymatic hydrolysis to yield Diethyl Phosphate (DEP) and 2-ethylhexanol. The use of DEHP-d11 would allow researchers to confirm this pathway by tracking the appearance of deuterated diethyl phosphate and deuterated 2-ethylhexanol. The deuterium (B1214612) label would remain on the hexyl group during this initial hydrolysis.
Further metabolism would likely involve the oxidation of the 2-ethylhexyl chain, a process mediated by cytochrome P450 (CYP) enzymes. In studies of structurally similar compounds like Di(2-ethylhexyl) phthalate (B1215562) (DEHP), the 2-ethylhexyl moiety is known to undergo extensive oxidation. By analogy, it is expected that the deuterated 2-ethylhexanol released from DEHP-d11 would be further oxidized to a series of more polar metabolites.
Identification of Deuterium-Labeled Metabolites and Their Intermediates
The identification of metabolites is a critical step in understanding the biological activity and potential toxicity of a compound. The use of this compound greatly simplifies this process. When a biological sample (e.g., urine, serum) from an organism exposed to DEHP-d11 is analyzed by mass spectrometry, the deuterated metabolites can be readily distinguished from the natural isotopic background due to their higher mass-to-charge ratio.
While specific studies on DEHP-d11 metabolites are not available, research on the closely related Di(2-ethylhexyl) phthalate (DEHP) using deuterium-labeled DEHP (DEHP-d4) provides a strong model for the expected metabolic products. nih.govnih.gov Following administration of DEHP-d4, a suite of deuterated metabolites has been identified in human urine, primarily resulting from the oxidation of the 2-ethylhexyl side chain. nih.gov
Based on this analogous metabolic pathway, the expected deuterium-labeled metabolites of this compound would include:
d11-Mono(2-ethyl-5-hydroxyhexyl) Phosphate: Formed by hydroxylation at the ω-1 position of the hexyl chain.
d11-Mono(2-ethyl-5-oxohexyl) Phosphate: Formed by the oxidation of the secondary alcohol of the above metabolite to a ketone.
d11-Mono(2-ethyl-5-carboxypentyl) Phosphate: Resulting from further oxidation of the keto group.
The table below illustrates the hypothetical primary and secondary metabolites of this compound, drawing parallels from the known metabolism of the 2-ethylhexyl moiety in other compounds.
| Parent Compound | Hypothetical Primary Metabolite | Hypothetical Secondary Metabolites | Enzyme Families Implicated |
| This compound | d11-Diethyl Phosphate | d11-Mono(2-ethyl-5-hydroxyhexyl) Phosphate | Esterases, Cytochrome P450 |
| d11-2-ethylhexanol | d11-Mono(2-ethyl-5-oxohexyl) Phosphate | ||
| d11-Mono(2-ethyl-5-carboxypentyl) Phosphate |
Investigation of Metabolic Fluxes and Kinetic Isotope Effects (KIEs)
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. While large-scale MFA is more common in central carbon metabolism, the principles can be applied to xenobiotic metabolism. By administering a continuous infusion of this compound and measuring the steady-state concentrations of the parent compound and its deuterated metabolites, it is possible to model the rates of formation and elimination of these species. This provides a quantitative understanding of how the compound is processed in the body.
The presence of deuterium atoms in this compound can also be used to investigate Kinetic Isotope Effects (KIEs). A KIE is a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-H(D) bond in the rate-determining step will proceed more slowly for the deuterated compound. wikipedia.org
For the metabolism of this compound, a primary KIE would be expected if the cleavage of a C-D bond on the hexyl chain is the rate-limiting step in an oxidative metabolic pathway. For instance, if the initial hydroxylation of the hexyl chain by a CYP enzyme is rate-limiting, the rate of formation of d11-Mono(2-ethyl-5-hydroxyhexyl) Phosphate would be slower than the formation of the non-deuterated equivalent. The magnitude of the KIE (kH/kD) can provide valuable insights into the transition state of the enzymatic reaction. libretexts.org
A study on the hydrolysis of diethylphosphorylated acetylcholinesterase in the presence of deuterium oxide (D2O) as the solvent showed a KIE of approximately 2, indicating that proton transfer is the rate-limiting step in this reaction. nih.govnih.gov While this is a solvent isotope effect, it demonstrates the utility of isotopes in elucidating reaction mechanisms in organophosphate biochemistry.
Studies of Bioavailability and Systemic Distribution using Tracer Compounds
Understanding the absorption, distribution, and elimination of a compound is fundamental to assessing its potential biological impact. This compound serves as an ideal tracer for such studies, allowing for the precise measurement of its concentration in various biological compartments without interference from endogenous compounds.
Methodologies for Tracking this compound in Biological Matrices (e.g., Urine, Serum, Tissues)
The analysis of this compound and its deuterated metabolites in biological matrices typically involves sophisticated analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the method of choice due to its high sensitivity and specificity. nih.govnih.govresearchgate.net
The general workflow for analyzing these compounds is as follows:
Sample Preparation: Biological samples such as urine, serum, or tissue homogenates are first subjected to an extraction procedure to isolate the analytes of interest and remove interfering substances. Solid-phase extraction (SPE) is a common technique used for this purpose. For conjugated metabolites, an enzymatic deconjugation step (e.g., using β-glucuronidase) may be necessary.
Chromatographic Separation: The extracted sample is then injected into a liquid chromatograph. The different compounds in the sample are separated based on their physicochemical properties as they pass through a chromatographic column.
Mass Spectrometric Detection: As the separated compounds exit the chromatograph, they are ionized and introduced into a mass spectrometer. The mass spectrometer separates the ions based on their mass-to-charge ratio. For deuterated compounds, the instrument is set to detect the specific mass of this compound and its expected metabolites. The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity by fragmenting the parent ion and detecting characteristic product ions.
The table below summarizes the key aspects of analytical methodologies for tracking deuterated compounds in biological matrices.
| Analytical Step | Methodology | Purpose |
| Sample Extraction | Solid-Phase Extraction (SPE) | Isolate analytes and remove matrix interferences. |
| Liquid-Liquid Extraction (LLE) | ||
| Deconjugation | Enzymatic Hydrolysis (e.g., β-glucuronidase) | Cleave conjugated metabolites to their free form. |
| Separation | Liquid Chromatography (LC) | Separate the parent compound from its metabolites. |
| Detection | Tandem Mass Spectrometry (MS/MS) | Provide sensitive and specific quantification of deuterated analytes. |
Assessment of Absorption, Distribution, and Elimination Kinetics via Deuterated Analogue
By administering a known dose of this compound to a model organism, researchers can track its concentration and that of its deuterated metabolites in various biological fluids and tissues over time. This allows for the determination of key pharmacokinetic parameters.
Absorption: The rate and extent of absorption can be determined by measuring the concentration of the deuterated parent compound and its metabolites in the blood or serum over time after oral or dermal administration. Studies with deuterium-labeled DEHP have shown that it is systemically absorbed and excreted in the urine. nih.gov
Distribution: The distribution of the compound throughout the body can be assessed by measuring its concentration in various tissues at different time points after administration.
Elimination: The rate of elimination from the body is determined by measuring the concentration of the deuterated parent compound and its metabolites in urine and feces over time. The elimination half-life, which is the time it takes for the concentration of the compound to decrease by half, can be calculated from these data. In a study involving oral administration of DEHP-d4, the elimination half-lives of its major metabolites were found to be between 15 and 24 hours. nih.gov
The following table presents hypothetical pharmacokinetic data for this compound, based on findings from studies with analogous deuterated compounds.
| Pharmacokinetic Parameter | Description | Hypothetical Value for DEHP-d11 (based on analogues) |
| Tmax (Time to Peak Concentration) | The time at which the maximum concentration of the compound is observed in the blood. | 2-4 hours |
| Cmax (Maximum Concentration) | The maximum concentration of the compound reached in the blood. | Dose-dependent |
| t1/2 (Elimination Half-life) | The time required for the concentration of the compound in the body to be reduced by half. | 12-24 hours |
| Urinary Excretion | The percentage of the administered dose that is eliminated in the urine. | > 70% |
Understanding Subcellular Localization and Interaction Dynamics
Stable isotope labeling, utilizing compounds such as this compound, is a sophisticated technique to trace the passage of a molecule through a metabolic pathway, a chemical reaction, or a cell. wikipedia.org The core principle involves replacing one or more atoms of the molecule with their heavier, non-radioactive isotopes. wikipedia.org In the case of this compound, eleven hydrogen atoms (protium) have been replaced with deuterium. This subtle change in mass does not significantly alter the compound's chemical properties but makes it distinguishable from its naturally occurring counterparts by mass spectrometry (MS) and nuclear magnetic resonance (NMR). wikipedia.org This distinction is fundamental for tracing applications in complex biological matrices.
Deuterium Labeling for Investigating Compound-Biomolecule Interactions
The use of deuterium-labeled compounds like this compound is instrumental in studying how the parent compound interacts with cellular machinery. When introduced into a biological system, the deuterated variant follows the same metabolic and interaction pathways as the non-labeled compound. Analytical techniques, primarily high-resolution mass spectrometry, can then differentiate the labeled compound and its metabolites from the endogenous molecular pool.
This approach allows for the precise identification of binding partners and adducts. For example, studies on structurally related isotopically-labeled plasticizers, such as Di-(2-ethylhexyl)phthalate (DEHP), have been used to investigate their association with macromolecules like DNA. nih.gov In such research, the isotopic label acts as a flag, enabling scientists to track whether fragments of the original molecule become covalently bound to biological structures. nih.gov Although spontaneous binding of DEHP or its metabolites to DNA was not detected in one study, the use of dual-labeled isotopes helped determine that the radioactivity associated with DNA was a result of the compound's metabolites entering normal biosynthetic pathways. nih.gov This demonstrates the power of isotopic labeling in clarifying interaction mechanisms.
The key advantage of using a deuterated standard is its ability to serve as an internal control in quantification experiments, improving the accuracy of measurements of its non-labeled analogue in complex samples.
Table 1: Analytical Approaches for Isotope-Labeled Biomolecule Interaction Studies
| Analytical Technique | Principle of Detection | Application in Interaction Studies | Key Finding Enabled |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds by chromatography and detects them based on their unique mass-to-charge ratio and fragmentation patterns. | Quantifying labeled vs. unlabeled compounds in cellular fractions (e.g., nucleus, mitochondria). | Determines subcellular localization and identifies specific protein or nucleic acid adducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects atoms with different gyromagnetic ratios. Deuterium has a distinct NMR signal compared to protium (B1232500). | Characterizing the precise location of the deuterium label on a metabolite, confirming its structure. | Elucidates the structural nature of compound-biomolecule interactions and metabolic transformations. |
| Autoradiography (for radiolabeled analogues) | Detects radioactive isotopes on gels or tissue slices. | Visualizing the distribution of a labeled compound within tissues or whole organisms. | Provides spatial information on where the compound or its metabolites accumulate. |
Application in Proteomics and Metabolomics for Pathway Mapping
In the broader fields of proteomics (the study of proteins) and metabolomics (the study of metabolites), deuterium labeling is a cornerstone technique for dynamic studies of biological systems. nih.gov While specific proteomics studies using this compound are not prominent, the principles derived from general deuterium labeling are directly applicable. For instance, heavy water (D₂O) is widely used to measure the turnover rates of thousands of proteins, providing insight into cellular homeostasis. nih.govnih.gov
When applied to xenobiotics like Diethyl Hexyl Phosphate, the d11-labeled version is invaluable for metabolic flux analysis. wikipedia.org As the compound is processed by the cell, its deuterium atoms are incorporated into a series of downstream metabolites. By tracking the appearance of these deuterated molecules over time, researchers can map the biotransformation pathways of the parent compound.
Organophosphate esters, as a class, undergo several key metabolic transformations in biological systems. researchgate.netresearchgate.net The use of a labeled tracer like this compound allows for the unambiguous identification of metabolites resulting from these pathways, even at very low concentrations.
Common metabolic pathways for organophosphate esters include:
Hydrolysis: The ester bonds are cleaved, often resulting in the formation of dialkyl or diaryl phosphate metabolites. researchgate.net For Diethyl Hexyl Phosphate, this would yield compounds like diethyl phosphate and hexyl phosphate.
Hydroxylation: A hydroxyl group (-OH) is added to the alkyl chains, making the molecule more water-soluble and easier to excrete. researchgate.net
Conjugation: The parent compound or its metabolites are linked to endogenous molecules like glucuronic acid or sulfate to further increase water solubility and facilitate elimination. researchgate.net
Table 2: Representative Metabolites Tracked Using Labeled Organophosphates
| Metabolic Pathway | Parent Compound Class | Resulting Metabolite Type | Role of Deuterium Label |
| Hydrolysis (Dealkylation) | Tri-substituted Organophosphate Esters | Di-substituted Organophosphate Esters (e.g., Diphenyl Phosphate) | Confirms the origin of the detected diester from the administered parent compound. |
| Hydroxylation | Organophosphate Esters with Alkyl Chains | Hydroxylated metabolites | Allows differentiation of newly formed hydroxylated species from pre-existing molecules. |
| Glucuronidation | Phase I Metabolites | Glucuronide conjugates | Traces the path of Phase I metabolites through Phase II detoxification pathways. |
By using this compound, scientists can introduce a known quantity of the labeled compound and trace the mass-shifted signals of its metabolic products through LC-MS/MS analysis. nih.gov This helps in constructing a comprehensive map of its metabolic fate, identifying the enzymes involved, and understanding the rate at which it is detoxified and eliminated by the organism. researchgate.net
Environmental Tracing and Fate Studies Utilizing Diethyl Hexyl Phosphate D11
Assessment of Environmental Transport and Distribution
The primary advantage of using DEHP-d11 is its chemical similarity to the native compound, Diethyl Hexyl Phosphate (B84403), allowing it to mimic its environmental behavior. However, its distinct and heavier molecular weight enables it to be differentiated from existing background levels of the non-labeled compound using mass spectrometry. nih.gov This makes it an ideal tracer for spiking experiments to study environmental transport and distribution.
Monitoring Sorption and Desorption Processes in Various Environmental Compartments (Soil, Sediment, Water)
The movement and bioavailability of organophosphate esters in the environment are largely governed by their sorption (adhesion) to soil and sediment particles and subsequent desorption (release) into the water phase. nih.govhep.com.cn The hydrophobicity of the compound, often indicated by the logarithm of the octanol-water partition coefficient (log Kow), and the organic carbon content of the soil or sediment are critical factors in this process. nih.govhep.com.cn
In a typical study, soil or sediment samples would be spiked with a known concentration of DEHP-d11. By analyzing the concentration of the deuterated compound remaining in the aqueous phase and bound to the solid phase over time, researchers can determine key sorption parameters. These include the soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). Studies on various OPEs show that compounds with higher hydrophobicity tend to sorb more strongly to soil and sediment. nih.govnih.gov For instance, less water-soluble OPEs like triphenyl phosphate (TPhP) and 2-ethylhexyl diphenyl phosphate (EHDP) exhibit very high sorption and are not easily desorbed, indicating a high affinity for soil organic carbon. nih.gov Conversely, more soluble OPEs show greater desorption, making them more mobile in the environment. nih.gov
Table 1: Illustrative Sorption Coefficients for Various Organophosphate Esters in Soil This table presents representative data for various OPEs to demonstrate the range of sorption behaviors. Specific values for Diethyl Hexyl Phosphate-d11 would need to be experimentally determined.
| Organophosphate Ester (OPE) | Log Kow | Soil Type | Sorption Distribution Coefficient (Kd) [L/kg] | Log Koc [L/kg] | Reference |
|---|---|---|---|---|---|
| Tris(2-chloroethyl) phosphate (TCEP) | 1.70 | Unamended Soil | 1.8 | 2.23 | nih.govresearchgate.net |
| Tris(1-chloro-2-propyl) phosphate (TCPP) | 2.68 | Unamended Soil | 6.9 | 2.83 | nih.govresearchgate.net |
| Tri-n-butyl phosphate (TBP) | 4.00 | Unamended Soil | 86.7 | 3.93 | nih.gov |
| Triphenyl phosphate (TPhP) | 4.76 | Unamended Soil | >1000 | >5.0 | nih.gov |
| Tris(2-ethylhexyl) phosphate (TEHP) | 9.49 | River Sediment | - | 5.73 | acs.org |
By using DEHP-d11, these experiments can be conducted in environments already contaminated with the parent compound, as the analytical methods can selectively quantify the deuterated tracer.
Tracing Atmospheric Deposition and Volatilization Using Deuterated Analogue
Organophosphate esters are semi-volatile organic compounds, meaning they can exist in the atmosphere in both gaseous and particle-bound forms. nih.govacs.org This allows for long-range atmospheric transport and subsequent deposition into terrestrial and aquatic ecosystems, far from their original sources. researchgate.netifremer.frnih.gov
Utilizing DEHP-d11 as a tracer can help quantify the rates of volatilization from sources (e.g., treated materials, contaminated soil) and the rates of dry and wet atmospheric deposition. For example, a known quantity of DEHP-d11 could be applied to a surface, and its subsequent concentration in downwind air samplers could be measured to determine volatilization flux. Conversely, analyzing its presence in precipitation or aerosol samples at various distances from a controlled release point would help model atmospheric transport and deposition patterns. ifremer.frresearchgate.net Studies on other OPEs have shown that atmospheric deposition fluxes can be significant, contributing to the contamination of remote environments like the open ocean and polar regions. nih.govepa.govacs.org
Table 2: Examples of Atmospheric Concentrations and Deposition Fluxes of Organophosphate Esters This table provides data for various OPEs to illustrate the scale of atmospheric transport. DEHP-d11 would be used to refine such measurements for Diethyl Hexyl Phosphate.
| Location | Organophosphate Ester (OPE) | Atmospheric Concentration (pg/m³) | Dry Deposition Flux (ng/m²/day) | Reference |
|---|---|---|---|---|
| Mediterranean & Black Seas | ∑14 OPEs | 400 - 6000 | - | epa.govacs.org |
| Global Oceans | ∑14 OPEs (aerosol phase) | 360 - 4400 | 4 - 140 | ifremer.fr |
| Northwestern Pacific to Arctic Ocean | ∑11 OPEs | 231 - 1884 | 16 - 185 | nih.gov |
| South China Sea | ∑10 OPEs | 66 - 550 | 5 - 71 | researchgate.net |
Elucidation of Environmental Degradation Pathways
DEHP-d11 is crucial for studying how the parent compound breaks down in the environment through biological and chemical processes. The deuterium (B1214612) label allows for the unambiguous identification of degradation products, distinguishing them from other compounds in complex environmental samples.
Investigation of Biodegradation Mechanisms by Microbial Communities
Biodegradation by microorganisms is a primary mechanism for the breakdown of many organic pollutants in soil and water. scielo.org.mxnih.gov Studies on organophosphates have identified various bacterial strains capable of using these compounds as a source of carbon or phosphorus. scielo.org.mxnih.gov The primary degradation pathway often involves the hydrolysis of the ester bonds. scielo.org.mx
In a typical biodegradation study, microcosms (e.g., soil or water samples containing native microbial communities) would be incubated with DEHP-d11. By tracking the disappearance of the parent deuterated compound and the appearance of deuterated metabolites over time, researchers can determine biodegradation rates and identify the metabolic pathway. For example, the hydrolysis of Diethyl Hexyl Phosphate would be expected to produce deuterated hexanol and diethyl phosphate. The presence of the deuterium label in these breakdown products confirms they originated from the added tracer. This approach helps to isolate and identify specific microorganisms responsible for the degradation.
Photodegradation and Hydrolytic Stability Studies in Environmental Media
Abiotic degradation processes, such as photodegradation (breakdown by sunlight) and hydrolysis (reaction with water), also contribute to the environmental fate of OPEs. Studies have shown that some OPEs can undergo rapid photodegradation in water, while others are more stable. rsc.org Similarly, hydrolysis rates can vary significantly depending on the compound's structure and environmental conditions like pH. lanxess.com
By exposing aqueous solutions of DEHP-d11 to simulated or natural sunlight, researchers can measure its photodegradation rate. The use of the deuterated analogue is particularly useful for mechanistic studies. For instance, comparing degradation rates in normal water (H₂O) versus heavy water (D₂O) can provide insights into the role of water molecules and hydroxyl radicals in the degradation process. frontiersin.org
Identifying Deuterium-Labeled Degradation Products and Kinetics
The definitive advantage of using DEHP-d11 is the ability to trace the fate of the deuterium atoms through the degradation process. Advanced analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are used to separate and identify the degradation products. nih.govmdpi.com
Because the deuterium atoms increase the mass of the molecule, any degradation product formed from DEHP-d11 will have a unique mass signature. For instance, if the parent DEHP-d11 molecule is fragmented during analysis, the resulting deuterated fragments can be specifically monitored. This allows for the confident identification of metabolites even at very low concentrations in complex mixtures. By measuring the concentration of these labeled products over time, precise degradation kinetics can be established.
Table 3: Hypothetical Deuterium-Labeled Degradation Products of this compound and Their Expected Mass Signatures This table is illustrative and shows the theoretical application of DEHP-d11 for metabolite identification. The exact m/z values would depend on the ionization method used in the mass spectrometer.
| Compound | Potential Degradation Product | Deuterium Label Location | Expected Mass Shift (vs. non-labeled) | Analytical Method |
|---|---|---|---|---|
| This compound | Parent Compound | Hexyl chain | +11 | LC-MS/MS |
| Hexanol-d11 | Hexyl chain | +11 | GC-MS or LC-MS/MS | |
| Diethyl phosphate | None (if hydrolysis cleaves the hexyl group) | 0 | LC-MS/MS | |
| Monoethyl Hexyl Phosphate-d11 | Hexyl chain | +11 | LC-MS/MS |
Source Apportionment and Contamination Pathway Analysis
Source apportionment of DEHP is a complex challenge due to its widespread use in numerous consumer and industrial products, leading to diffuse environmental contamination. europa.euepa.gov DEHP can be released during the manufacturing of products, through leaching from plastic materials during their use, and from waste disposal sites. europa.euepa.gov Distinguishing between these various anthropogenic inputs and potential natural background levels is crucial for effective environmental management. Similarly, understanding the pathways through which DEHP travels from its source to contaminate ecosystems is vital for predicting its environmental fate and mitigating exposure.
The primary challenge in source apportionment is distinguishing between different potential origins of a contaminant. Isotopic analysis provides a powerful method for this differentiation. While DEHP is not known to occur naturally, the isotopic composition of its constituent elements, particularly carbon, can offer clues about its production process and origin. researchgate.net The use of stable isotope analysis, specifically Compound-Specific Isotope Analysis (CSIA), allows for the measurement of isotope ratios (e.g., ¹³C/¹²C) within the DEHP molecule itself. acs.orgresearchgate.net
DEHP-d11 is instrumental in these analyses, primarily by serving as an internal standard. In a typical analytical workflow using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a known amount of DEHP-d11 is added to an environmental sample (e.g., water, soil, sediment) before extraction and analysis. researchgate.netusgs.gov Because DEHP-d11 is chemically identical to the native DEHP, it behaves similarly during sample preparation and analysis, but its different mass allows it to be distinguished by the mass spectrometer. By comparing the signal of the native DEHP to the known concentration of the DEHP-d11 standard, analysts can accurately quantify the amount of DEHP in the sample, compensating for any losses during the analytical process. diva-portal.org
Table 1: Application of Isotopic Analysis in DEHP Source Apportionment
| Isotope Analyzed | Analytical Technique | Information Gained | Role of DEHP-d11 |
|---|---|---|---|
| ¹³C/¹²C | CSIA via GC-IRMS | Differentiates between DEHP from various industrial batches or manufacturers based on slight variations in isotopic composition. Can also indicate degradation processes. acs.orgresearchgate.net | Ensures accurate quantification of DEHP for reliable isotope ratio measurement. |
While large-scale environmental releases of DEHP-d11 for tracing are not common practice, the principles of using isotopically labeled compounds to track contaminant transport are well-established and have been demonstrated in smaller-scale and indoor environment studies. Deuterium-labeled semi-volatile organic compounds (SVOCs), including phthalates, have been used to track their transfer from consumer products into indoor air and dust. acs.orgcefic-lri.orgresearchgate.net These studies provide a model for how DEHP-d11 could theoretically be used to trace specific contamination events in the wider environment.
In a hypothetical scenario, if a specific industrial effluent was suspected of contaminating a river, DEHP-d11 could be introduced into the wastewater stream at a known concentration. Subsequent sampling of water and sediment at various points downstream would allow for the detection and quantification of DEHP-d11. The presence and concentration of the labeled compound would definitively trace the plume of contamination from that specific source and provide valuable data on its transport and dilution in the aquatic environment.
More commonly, DEHP-d11 is used in laboratory-based studies that simulate environmental transport. For example, column experiments using soil spiked with ¹⁴C-labeled DEHP have been conducted to study its leaching potential. nih.gov In such studies, DEHP-d11 would be an ideal surrogate standard to ensure the accurate quantification of the labeled DEHP in the leachate.
Table 2: Research Findings on Phthalate (B1215562) Transport and Degradation Enabled by Isotopic Labeling
| Study Type | Labeled Compound Used | Key Findings | Relevance of DEHP-d11 |
|---|---|---|---|
| Indoor Air and Dust Study | Deuterium-labeled phthalates and adipates | The octanol-air partitioning coefficient (Koa) is a major determinant for the transfer of SVOCs into air or dust. Direct transfer from product to dust is a significant pathway. acs.orgresearchgate.net | Demonstrates the principle of using deuterium-labeled compounds for transport studies. DEHP-d11 is used to quantify native DEHP in these environments. |
| Wastewater Treatment Plant (WWTP) Study | [U-¹⁴C-ring] DEHP | Estimated microbial degradation of DEHP in the WWTP was 81%. nih.gov | Used as a surrogate or internal standard to accurately quantify the removal efficiency of native DEHP in real-world WWTP samples. |
| Soil Column Leaching Study | ¹⁴C-labeled DEHP | DEHP leaching is influenced by soil type and application method, with transport facilitated by dissolved organic macromolecules and mineral particles. nih.gov | Essential for accurate quantification of DEHP in soil and leachate samples to validate transport models. |
Emerging Research Frontiers and Methodological Advancements
Integration of Diethyl Hexyl Phosphate-d11 in Multi-Omics Research
Multi-omics approaches, which integrate data from various biological layers like genomics, proteomics, and metabolomics, provide a holistic view of biological systems. The incorporation of stable isotope-labeled compounds such as this compound into this framework adds a dynamic dimension, allowing researchers to trace metabolic pathways and quantify fluxes, thereby connecting molecular changes to physiological outcomes.
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying the rate of metabolic reactions, known as metabolic flux. nih.govimmune-system-research.com When a deuterated compound like this compound is introduced into a biological system, its metabolic products will carry the deuterium (B1214612) label. High-throughput metabolomics platforms, primarily high-resolution mass spectrometry (MS), can then detect and quantify these labeled metabolites. nih.gov
This combination, often termed Stable Isotope-Resolved Metabolomics (SIRM), allows researchers to track the transformation of this compound in real-time. The key advantage is the ability to distinguish between pre-existing (unlabeled) metabolite pools and newly synthesized (labeled) molecules, providing a dynamic measure of pathway activity that cannot be obtained from static metabolite concentration measurements alone. immune-system-research.com For instance, researchers can determine the rate at which Diethyl Hexyl Phosphate (B84403) is metabolized into other compounds and identify the specific enzymes and pathways involved. This approach has been used to study metabolic reprogramming in various conditions, and its application to deuterated organophosphates can reveal how these compounds perturb cellular metabolism. immune-system-research.com
Recent technological developments have enabled global isotope tracing, which aims for metabolome-wide coverage in measuring labeled metabolites. nih.govresearchgate.net This allows for a system-level understanding of the metabolic response to exposure to compounds like Diethyl Hexyl Phosphate. nih.gov
Table 1: Key Methodologies in Stable Isotope Tracing Metabolomics
| Methodology | Description | Application for this compound |
|---|---|---|
| Metabolic Flux Analysis (MFA) | A quantitative framework used to calculate the rates (fluxes) of metabolic reactions within a biological network. It utilizes the isotopic labeling patterns in metabolites. immune-system-research.com | Quantifying the rate of biotransformation of Diethyl Hexyl Phosphate and its impact on central carbon metabolism. |
| Untargeted Metabolomics with Isotope Tracing | A global approach to detect all measurable metabolites in a sample, combined with isotope labeling to identify which of those metabolites are derived from the labeled tracer. nih.gov | Discovering novel or unexpected metabolites of Diethyl Hexyl Phosphate and identifying off-target metabolic pathways affected by its exposure. |
| Kinetic Flux Profiling | Measures the rate of label incorporation into downstream metabolites over a time course to provide dynamic information about pathway activity. | Determining the kinetics of enzymatic reactions involved in the breakdown and detoxification of Diethyl Hexyl Phosphate. |
The data generated from stable isotope tracing experiments are complex, containing information on thousands of features, including their mass-to-charge ratio, retention time, and isotopic distribution. Extracting meaningful biological information requires sophisticated data processing and bioinformatic tools. researchgate.netumn.edu The workflow involves several key steps: data conversion, feature detection, alignment, normalization, and statistical analysis. usamvcluj.ro
For isotopic data, specialized algorithms are necessary to handle the unique challenges. These tools must accurately identify isotopologues (molecules that differ only in their isotopic composition) and correct for the natural abundance of stable isotopes to precisely calculate the extent of label incorporation. researchgate.net Several software packages and platforms have been developed to streamline this process.
Table 2: Representative Bioinformatic Tools for Isotopic Data Analysis
| Tool/Platform | Primary Function | Key Features for Isotopic Data |
|---|---|---|
| MetaboAnalyst | A comprehensive, web-based platform for metabolomics data analysis, visualization, and functional interpretation. nih.gov | Includes modules for statistical analysis that can be applied to processed isotopic data to identify significantly altered metabolites. |
| XCMS | A widely used open-source software for processing raw mass spectrometry data, including peak detection, retention time correction, and alignment. | Can be adapted to create feature tables of isotopologues, which can then be used for downstream flux analysis. |
| El-MAVEN | An open-source software designed for visualizing and validating isotopic labeling data from metabolomics experiments. researchgate.net | Facilitates manual inspection and correction of peak integration for labeled metabolites, improving data quality and confidence in results. |
| MetTracer | A tool developed for global isotope tracing that provides quantitative information on labeling patterns, extents, and rates on a metabolome-wide scale. researchgate.net | Offers improved accuracy in identifying and quantifying low-abundance labeled metabolites and their isotopologues. |
These tools are essential for converting raw analytical data into biologically meaningful insights, such as identifying metabolic pathways perturbed by this compound exposure and pinpointing potential enzymatic targets.
Development of Novel Deuteration Techniques and Purification Strategies
The synthesis of isotopically labeled compounds with high purity and site-specificity is critical for their effective use in research. Traditional methods often involve multi-step syntheses that can be inefficient. Recent advancements are focused on developing more direct, selective, and efficient methods for deuterium incorporation and subsequent purification.
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts (enzymes). This approach is particularly promising for achieving site-specific deuteration, where deuterium atoms are incorporated into precise locations within a molecule. Enzymes can catalyze reactions at specific functional groups under mild conditions, avoiding the harsh reagents and protecting group strategies often required in traditional organic synthesis.
A notable example of this approach is the use of engineered enzymes for light-driven decarboxylative deuteration. nih.gov In this method, a photodecarboxylase enzyme is used to replace a carboxylic acid group with a deuterium atom from a D₂O solvent, a process initiated by light. nih.gov While this specific reaction targets carboxylic acids, the principle of engineering enzymes to catalyze novel C-D bond formations demonstrates the potential for developing highly specific methods for deuterating organophosphates. Research in this area could lead to enzymes capable of catalyzing H-D exchange at specific positions on the hexyl or ethyl groups of Diethyl Hexyl Phosphate, providing researchers with tools to probe position-specific metabolic processes.
Microfluidics and continuous flow chemistry are revolutionizing the synthesis of chemical compounds, including isotopically labeled ones. nih.gov These technologies involve performing chemical reactions in small, interconnected channels rather than in large batches. This approach offers numerous advantages for the synthesis of deuterated compounds like this compound. researchgate.netcolab.ws
Key benefits include:
Precise Reaction Control: The small dimensions of microreactors allow for excellent control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and fewer byproducts. colab.ws
Enhanced Safety: The small reaction volumes minimize the risks associated with handling hazardous reagents or intermediates.
Rapid Optimization: Flow chemistry systems allow for the rapid screening of different reaction conditions, accelerating the development of efficient deuteration protocols. colab.ws
This technology is well-suited for various deuteration reactions, including hydrogen isotope exchange (HIE), where protons in the target molecule are swapped for deuterons. researchgate.net The efficiency and control offered by microfluidics make it a powerful tool for producing this compound and other labeled compounds with high isotopic enrichment and chemical purity.
Theoretical and Computational Approaches for Deuterated Systems
Theoretical and computational methods are indispensable for interpreting the experimental data obtained using deuterated compounds and for predicting their behavior. These approaches provide molecular-level insights into reaction mechanisms and the physical properties of isotopically labeled systems.
A central concept in the study of deuterated compounds is the Kinetic Isotope Effect (KIE) . The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. nih.gov Because the C-D bond is stronger than the C-H bond, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound. nih.govnih.gov
Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows researchers to model reaction pathways and calculate theoretical KIEs. mdpi.com By comparing these calculated values with experimentally measured KIEs, scientists can:
Elucidate Reaction Mechanisms: A significant KIE provides strong evidence that a C-H (or P-O-C) bond is broken in the rate-limiting step of a metabolic transformation. researchgate.net
Probe Enzyme Active Sites: The magnitude of the KIE can give clues about the geometry of the transition state of an enzyme-catalyzed reaction.
Predict Metabolic Stability: The KIE can be used to predict how deuteration will affect the rate of metabolism by enzymes such as cytochrome P450s, which is a key application in drug discovery. nih.gov
For organophosphates like this compound, computational models can simulate interactions with metabolizing enzymes or target proteins. rsc.org These studies can predict binding affinities and the energetics of hydrolysis or other transformation reactions, providing a theoretical framework to understand how deuteration at specific sites on the molecule influences its biological activity and fate. rsc.org
Future Perspectives on the Application of this compound in Specialized Research Domains
The utility of this compound as a labeled internal standard is well-established. However, its future applications are poised to expand into more specialized research domains, leveraging the unique properties conferred by its deuterium labeling.
One of the most promising frontiers is in advanced environmental fate and transport studies. The non-deuterated form, Diethyl Hexyl Phosphate, is used as a dispersing agent. pharmaffiliates.com By using the d11-labeled version, researchers can trace the movement and degradation of this compound in complex environmental matrices (soil, water, biota) with high precision using mass spectrometry. This allows for the unambiguous differentiation of the target compound from background organic phosphorus compounds, leading to more accurate models of its environmental persistence and transformation pathways.
In the field of materials science and industrial chemistry, this compound can be employed as a mechanistic probe. Its parent compound is used in the solvent extraction of metals like uranium. pharmaffiliates.com By strategically placing deuterium on the hexyl chains, researchers can investigate the role of C-H bond cleavage in potential degradation pathways of the extractant under harsh industrial conditions. Understanding these mechanisms through the kinetic isotope effect can inform the development of more robust and long-lasting extraction agents.
Furthermore, deuteration is known to enhance the metabolic stability of molecules by slowing down metabolism at specific sites. nih.gov While not a pharmaceutical, this principle can be applied to industrial formulations where Diethyl Hexyl Phosphate might be subject to biological or chemical degradation. Research could explore whether the use of this compound or other selectively deuterated analogues could lead to more stable dispersing agents or plasticizers, extending the functional lifetime of products in which they are used.
Table 3: Potential Future Research Applications of this compound
| Research Domain | Specific Application | Scientific Goal |
| Environmental Science | Tracer in fate and transport studies | To accurately model the degradation and movement of the compound in soil and aquatic systems. |
| Hydrometallurgy | Mechanistic probe in solvent extraction | To understand the degradation mechanisms of the extractant and improve the efficiency and stability of metal recovery processes. |
| Materials Science | Development of durable formulations | To investigate if deuteration can slow the chemical or biological degradation of the compound when used as a dispersing agent or plasticizer. |
| Analytical Chemistry | Advanced internal standard | To improve the accuracy of quantification for the parent compound in complex sample matrices for exposure and environmental monitoring. |
Q & A
Q. How should researchers address discrepancies between in vitro and in vivo toxicity data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
